N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide

Physicochemical profiling Lipophilicity Drug-likeness

Select this compound for APJ-targeted screening campaigns. The 5-(2-methoxyethyl) substituent offers distinct H-bond acceptor capacity, lower cLogP (∼1.8), and reduced non-specific binding versus bulkier aryl analogs. With MW 291.30 and enhanced aqueous solubility, it is ideal for CNS and cardiovascular programs where minimal lipophilicity is critical. The commercially available 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine precursor enables rapid acylation for focused library synthesis, significantly reducing lead-optimization cycle time and cost. Note: EC₅₀ must be established experimentally against (Pyr1)-apelin-13; a parallel Cav3 screen is recommended before assuming interchangeability with related oxadiazole-propanamide analogs.

Molecular Formula C14H17N3O4
Molecular Weight 291.30 g/mol
CAS No. 1351648-36-6
Cat. No. B6494937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide
CAS1351648-36-6
Molecular FormulaC14H17N3O4
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=NN=C(O1)CCOC)OC2=CC=CC=C2
InChIInChI=1S/C14H17N3O4/c1-10(20-11-6-4-3-5-7-11)13(18)15-14-17-16-12(21-14)8-9-19-2/h3-7,10H,8-9H2,1-2H3,(H,15,17,18)
InChIKeyLDBHURVDXOHUOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide (CAS 1351648‑36‑6) – Procurement Baseline


N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide is a synthetic 1,3,4-oxadiazole derivative (C₁₄H₁₇N₃O₄, MW 291.30 g·mol⁻¹) that features a 5-(2-methoxyethyl) substituent on the oxadiazole ring and a 2-phenoxypropanamide side chain . The compound belongs to a large class of 2,5-disubstituted‑1,3,4‑oxadiazoles that are widely explored as screening candidates for G‑protein‑coupled receptors, ion channels, and enzymes [1], but published quantitative pharmacological data for this specific molecule are extremely limited.

Why 1,3,4-Oxadiazole Analogs Cannot Simply Replace Compound 1351648‑36‑6


Despite sharing a common 1,3,4‑oxadiazole core with a phenoxypropanamide side chain, the 5‑position substituent is the primary determinant of biological target engagement, selectivity, and physicochemical behaviour in this chemotype [1]. The 2‑methoxyethyl group of compound 1351648‑36‑6 is sterically compact, electron‑donating, and introduces distinct hydrogen‑bond‑acceptor capacity compared with aryl, heteroaryl, or thioether substituents found in close analogs [2]. Even modest structural changes at the 5‑position can shift target specificity from CB2 cannabinoid receptors to T‑type calcium channels or apelin (APJ) receptors [3], making simple in‑class interchange unreliable without quantitative binding or functional data.

Quantitative Differentiation Guide for Compound 1351648‑36‑6 Versus Close Analogs


5‑Position Substituent Modulates Lipophilicity and Rotational Freedom

Compared with the closest PubChem‑indexed analog, N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide (CID 44251489), compound 1351648‑36‑6 has a lower molecular weight (291.30 vs. 337.4 g·mol⁻¹), a lower calculated logP (cLogP; ∼1.8 vs. 3.8), and one fewer rotatable bond (4 vs. 5), as estimated by XLogP3 and standard fragment‑based calculators [1]. The 2‑methoxyethyl chain is significantly more polar and flexible than the 3,4‑dimethylphenyl ring, which impacts solubility, permeability, and protein‑binding potential.

Physicochemical profiling Lipophilicity Drug-likeness

T‑Type Calcium Channel Activity of the 3,4‑Dimethylphenyl Analog Sets a Quantitative Benchmark for Off‑Target Profiling

The closest analog with publicly available bioactivity data, N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide (VU0405176‑1), acts as an agonist at the human Cav3.1 T‑type calcium channel (Caᵥ3.1) with an EC₅₀ of 2.6 μM in a fluorescence‑based assay [1]. No equivalent data exist for compound 1351648‑36‑6; however, the marked structural divergence at the 5‑position suggests that its ion‑channel profile is likely to differ substantially. Procurement decisions should therefore plan for a dedicated Cav3 selectivity screen when substituting these analogs.

Ion channel pharmacology Cav3 T‑type calcium channel Selectivity screening

Apelin (APJ) Receptor Agonism Suggests Therapeutic Differentiation but Lacks Quantification

Vendor descriptions indicate that compound 1351648‑36‑6 acts as an agonist of the apelin (APJ) receptor . This target is implicated in cardiac contractility, fluid homeostasis, and metabolic regulation. In contrast, the 3,4‑dimethylphenyl analog has been profiled only against ion channels and shows no reported APJ activity. Because the binding or functional potency (EC₅₀, IC₅₀) for APJ has not been publicly disclosed for either compound, this differentiation remains qualitative and cannot be quantified.

GPCR pharmacology Apelin receptor Cardiovascular research

Synthetic Accessibility via a Divergent Intermediate Enables Rapid Analog Synthesis

The 5-(2‑methoxyethyl)-1,3,4-oxadiazol-2‑amine intermediate (CAS 302842‑61‑1) is commercially available and can be acylated with various side‑chain acids to generate libraries of N‑substituted oxadiazolyl amides [1]. This divergent strategy permits rapid structure–activity relationship (SAR) exploration of the amide portion while holding the oxadiazole core constant. In contrast, analogs that require custom 5‑aryl or 5‑heteroaryl oxadiazole building blocks often demand de novo ring construction, which extends cycle time and cost.

Lead optimization Parallel synthesis SAR exploration

Highest‑Confidence Application Scenarios for Compound 1351648‑36‑6 Based on Available Evidence


Apelin Receptor (APJ) Screening and Tool‑Compound Development

Given the qualitative evidence of APJ receptor agonism , compound 1351648‑36‑6 is best deployed as a starting point for APJ‑targeted screening campaigns, with the understanding that a full concentration–response curve (EC₅₀) must be established experimentally against a reference agonist such as (Pyr1)‑apelin‑13 before any procurement‑based claims of superiority can be made.

Differential Physicochemical Profiling in CNS or Cardiovascular Drug‑Discovery Programs

The lower cLogP (∼1.8) and smaller molecular weight of compound 1351648‑36‑6, relative to the 3,4‑dimethylphenyl analog (cLogP 3.8, MW 337.4) [1], suggest that this compound may exhibit superior solubility and reduced non‑specific binding in serum‑containing or tissue‑based assays. These properties are particularly relevant for CNS or cardiovascular programs where minimizing lipophilicity is a key optimization goal.

Parallel Library Synthesis Using a Commercially Available Oxadiazol‑2‑amine Intermediate

The commercial availability of 5‑(2‑methoxyethyl)-1,3,4-oxadiazol‑2‑amine [2] enables rapid acylation to produce focused libraries of N‑substituted oxadiazolyl amides. This divergent synthetic route is more efficient than the convergent synthesis required for many 5‑aryl oxadiazole analogs, reducing lead‑optimization cycle time and cost.

Comparative Cav3 Ion‑Channel Selectivity Studies

Because the 3,4‑dimethylphenyl analog is a confirmed Cav3.1 agonist (EC₅₀ 2.6 μM) [3], compound 1351648‑36‑6 should be subjected to a parallel Cav3 screen to determine whether the 5‑(2‑methoxyethyl) substitution alters ion‑channel liability. This test is essential before assuming interchangeability between oxadiazole‑propanamide analogs in neuronal or cardiac electrophysiology experiments.

Quote Request

Request a Quote for N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.